Perfluorooctanamide
Overview
Description
Perfluorooctanamide is a compound that is part of a larger group of chemicals known as perfluoroalkanesulfonamides. These compounds are of environmental concern due to their presence in the atmosphere and their potential to contribute to pollution in remote locations through atmospheric transport and oxidation. They can lead to the formation of perfluorocarboxylates (PFCA) and perfluorooctanesulfonate (PFOS), which are persistent environmental pollutants .
Synthesis Analysis
The synthesis of perfluorooctanamide and related compounds involves the reaction of perfluoroalkanesulfonyl fluoride with primary or secondary amines. This process can yield a variety of N-alkylated perfluorooctanesulfonamides. Additionally, perfluorooctanesulfonamidoethanols can be obtained from these N-alkyl perfluoroalkanesulfonamides through alkylation with bromoethanol or via a two-step process involving alkylation with acetic acid 2-bromo-ethyl ester followed by hydrolysis. The synthesis of perfluorooctanesulfonamide itself can be achieved from perfluorooctanesulfonyl fluoride via the azide, followed by reduction with Zn/HCl .
Molecular Structure Analysis
The molecular structure of perfluorooctanamide exhibits significant double bond character in the S-N bond, which leads to a considerable rotational barrier around this bond. This double bond character results in a preferred conformation where the N-alkyl groups are oriented opposite to the perfluorooctyl group to minimize steric crowding. The crystal structures of N-ethyl and N,N-diethyl perfluorooctanesulfonamide have been determined, showing the aforementioned characteristics .
Chemical Reactions Analysis
Perfluorooctanamide-related compounds, such as N-ethyl perfluorobutanesulfonamide, undergo oxidation reactions initiated by chlorine atoms and OH radicals. The primary products of chlorine atom initiated oxidation include ketones, aldehydes, and other partially identified products. These reactions suggest a plausible route by which perfluorooctanesulfonamides may serve as atmospheric sources of PFCAs. Notably, perfluorobutanesulfonate was not detected in significant amounts, but perfluoroalkanecarboxylates were observed in all samples, indicating the transformation of these compounds in the atmosphere .
Physical and Chemical Properties Analysis
Perfluorooctanamide and its derivatives are characterized by their resistance to wet and dry deposition, which allows them to have an atmospheric lifetime of 20-50 days. This enables substantial long-range atmospheric transport. The rate constants for reactions with chlorine atoms and OH radicals have been determined, indicating that reactions with OH radicals will be dominant in the troposphere. The physical and chemical properties of these compounds, such as their atmospheric reactivity and transport potential, make them of particular interest in environmental studies .
Scientific Research Applications
Environmental Persistence and Bioaccumulation
Perfluorooctanamide, as part of the wider group of perfluorooctanesulfonate (PFOS) and related fluorochemicals, shows significant environmental persistence. Studies have found these compounds in human blood across several countries, indicating their global distribution and bioaccumulation in humans and wildlife (Kannan et al., 2004). These compounds originate from consumer products like carpets and upholstery and degrade into persistent metabolites like PFOS, accumulating in tissues.
Human Health and Endocrine Disruption
Perfluorooctanamide and related compounds have been linked to various human health issues, particularly in disrupting endocrine function. Studies indicate that these compounds can interfere with estrogen and androgen receptor functions, potentially leading to adverse health effects. This highlights the need for further research into their impact on hormonal regulatory pathways and health risks associated with exposure (Kjeldsen & Bonefeld‐Jørgensen, 2013).
Exposure Through Food and Drinking Water
One of the primary exposure routes to perfluorooctanamide and its derivatives is through food and drinking water. These compounds have been widely used in food packaging, surfactants, and other consumer products, leading to their presence in the global food supply and water sources. This widespread exposure necessitates monitoring and research into their environmental fate and biological effects (Domingo & Nadal, 2019).
Environmental and Biological Monitoring
Research has focused on monitoring the levels of perfluorooctanamide and related compounds in various environments and biological samples. Studies have been conducted to measure their concentrations in human blood, serum, and milk, providing valuable data for assessing human exposure and potential health risks. These findings are essential for understanding the distribution and impact of these compounds on human health and the environment (Kuklenyik et al., 2004).
Industrial and Commercial Applications
While the focus has been on the environmental and health impacts, perfluorooctanamide and its derivatives have been used extensively in industrial and commercial applications due to their unique properties. They serve as surfactants, lubricants, and in surface protection, making them valuable in various sectors despite their environmental and health concerns (Krafft, Chittofrati, & Riess, 2003).
Future Directions and Regulatory Concerns
Given the extensive use and persistence of perfluorooctanamide and related compounds, future research and regulatory actions are crucial. There is a need for continued monitoring, understanding their pathways of human exposure, and assessing their long-term health impacts. Regulatory efforts are required to manage and mitigate their environmental and health risks (Wang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F15NO/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H2,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMUDSKJLAUMTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195123 | |
Record name | Perfluorooctanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluorooctanamide | |
CAS RN |
423-54-1 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorooctanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorooctanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorooctanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Perfluorooctanamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MC3KA5CES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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